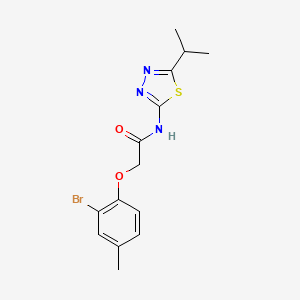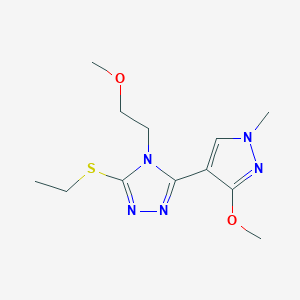![molecular formula C28H20N4O2 B2779853 N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide CAS No. 1993626-10-0](/img/structure/B2779853.png)
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide” is a chemical compound with the molecular formula C28H20N4O2 . It is a derivative of quinazoline, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources.Chemical Reactions Analysis
Quinazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, anticancer, and more . The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For this compound, the molecular formula is C28H20N4O2, and the average mass is 444.484 Da . Other properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Evaluation for Cytotoxicity
The synthesis of N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide and its derivatives has shown promising results in cytotoxic evaluations. For instance, a study on the synthesis and in vitro cytotoxic evaluation of some novel hexahydroquinoline derivatives containing benzofuran moiety revealed that compounds related to this compound demonstrate promising inhibitory effects against the growth of human hepatocellular carcinoma cell lines (HepG-2) with IC50 values ranging from 11.9 to 19.3 µg/mL (El-Deen, Anwar, & Hasabelnaby, 2016).
Antimicrobial Activities
Further research into the antimicrobial activities of this compound derivatives highlighted their potential. A study focusing on the synthesis and antimicrobial activities of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide showed significant results, indicating that these compounds could serve as effective organic compounds in combating microbial infections (Shaikh, 2013).
Cardioprotective Effects
The cardioprotective effects of this compound derivatives were also explored. A study demonstrated the protective effect of one such molecule against cardiac remodeling in isoproterenol-induced myocardial infarction in rats, showcasing its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Emna et al., 2020).
Analgesic and Anti-inflammatory Properties
Research into the analgesic and anti-inflammatory properties of this compound derivatives revealed that these compounds exhibit significant activity. A study on the synthesis, analgesic, anti-inflammatory, and ulcerogenic properties of novel derivatives found that some compounds showed promising activity in both analgesic and anti-inflammatory tests, with a notable reduction in ulcerogenic effects compared to reference drugs (Saravanan, Alagarsamy, & Prakash, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(Z)-[2-(1,4-dihydroquinazolin-2-yl)benzo[f]chromen-3-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O2/c33-27(19-9-2-1-3-10-19)31-32-28-23(26-29-17-20-11-5-7-13-24(20)30-26)16-22-21-12-6-4-8-18(21)14-15-25(22)34-28/h1-16H,17H2,(H,29,30)(H,31,33)/b32-28- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAVUAXKNXOG-BLCKFSMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=NNC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2NC(=N1)C\3=CC4=C(C=CC5=CC=CC=C54)O/C3=N\NC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate](/img/structure/B2779777.png)
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2779780.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)

![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)
![3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID](/img/structure/B2779789.png)
![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2779791.png)
